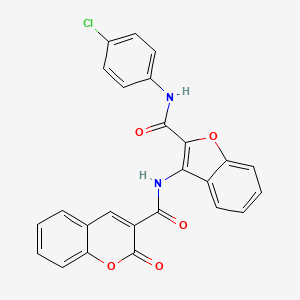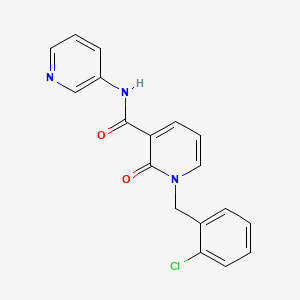
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine is a complex organic compound characterized by its unique structural features, including a sulfonyl group attached to a phenyl ring and a cyclohexylsulfonyl group attached to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine typically involves multi-step organic reactions. One common approach is the sulfonylation of azetidine using chloro-4-fluorophenylsulfonyl chloride and cyclohexylsulfonyl chloride under controlled conditions. The reaction is often carried out in an inert atmosphere with a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and safety. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids or sulfates.
Reduction: Reduction reactions can be performed to convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products include sulfonic acids and sulfates.
Reduction products include sulfides.
Substitution products can vary widely depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl groups make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine can be used as a probe to study enzyme-substrate interactions. Its structural complexity allows it to interact with various biological targets, providing insights into biochemical pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases involving enzyme dysfunction.
Industry: In industry, this compound can be used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science, such as the development of advanced polymers and coatings.
作用機序
The mechanism by which 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The azetidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity to its targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.
類似化合物との比較
1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidine
3-(Cyclohexylsulfonyl)azetidine
1-((3-Chloro-4-fluorophenyl)sulfonyl)glycine
Uniqueness: 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(cyclohexylsulfonyl)azetidine stands out due to its dual sulfonyl groups, which provide enhanced reactivity and versatility compared to similar compounds
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-cyclohexylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO4S2/c16-14-8-12(6-7-15(14)17)24(21,22)18-9-13(10-18)23(19,20)11-4-2-1-3-5-11/h6-8,11,13H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTVVUZKBYXOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B2887156.png)


![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)



![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2887168.png)
![(3S,4R)-4-[(pyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2887170.png)

![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)
![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)

